The compound can be sourced from various chemical suppliers and databases such as PubChem and BenchChem, where it is cataloged for research and industrial applications.
(2-Cyclobutyl-1,3-oxazol-5-yl)methanol belongs to the class of heterocyclic compounds, specifically oxazoles. These compounds are characterized by their five-membered ring structure containing one oxygen and one nitrogen atom.
The synthesis of (2-Cyclobutyl-1,3-oxazol-5-yl)methanol typically involves several key steps:
The reaction conditions must be optimized for temperature and pH to ensure high yield and selectivity during synthesis. For instance, controlling the temperature during cyclization can significantly affect the formation of the oxazole ring.
The molecular structure of (2-Cyclobutyl-1,3-oxazol-5-yl)methanol features a cyclobutyl group connected to a five-membered oxazole ring at the 2-position, with a hydroxymethyl group at the 5-position.
The molecular formula is , with a molecular weight of approximately 165.21 g/mol. The InChI key for this compound is GVZSGLRTLJXRMS-UHFFFAOYSA-N, indicating its unique chemical identity.
(2-Cyclobutyl-1,3-oxazol-5-yl)methanol can participate in several chemical reactions:
Reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction are commonly employed. Substitution reactions may utilize nucleophiles such as amines or thiols under basic conditions.
Key products from these reactions include:
The mechanism of action for (2-Cyclobutyl-1,3-oxazol-5-yl)methanol involves its interaction with biological targets such as enzymes and receptors. The oxazole ring's nitrogen atom can engage in hydrogen bonding with active sites on proteins, altering their activity. The cyclobutyl group enhances binding affinity due to steric effects, while the hydroxymethyl group may facilitate additional interactions through hydrogen bonds.
(2-Cyclobutyl-1,3-oxazol-5-yl)methanol is typically a white to off-white crystalline solid at room temperature.
This compound exhibits moderate solubility in polar solvents like water and methanol due to its hydroxymethyl group. It has a melting point that varies depending on purity but generally falls within a range typical for similar organic compounds.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are often employed to confirm the structure and purity of synthesized samples.
(2-Cyclobutyl-1,3-oxazol-5-yl)methanol has several scientific applications:
The 1,3-oxazole core demonstrates exceptional capacity for modulating drug-like properties through strategic substitution patterns. Its electron-rich nature facilitates π-π stacking interactions with aromatic residues in binding pockets, while the nitrogen atom serves as a hydrogen-bond acceptor. These interactions are exemplified in FDA-approved therapeutics such as the anti-inflammatory agent Oxaprozin, the antibacterial Delpazolid, and the kinase inhibitor Inavolisib [4] [7]. The oxazole ring also contributes to metabolic stability by resisting enzymatic degradation more effectively than furan or pyrrole rings, thereby enhancing pharmacokinetic profiles. Computational studies reveal that 2,4-disubstituted oxazoles exhibit superior conformational rigidity compared to their phenyl counterparts, enabling precise spatial orientation of pharmacophoric elements [5].
The heme-iron binding capability of 1,3-oxazole has been exploited in cytochrome P450 inhibitors, as demonstrated in structure-based designs targeting cholesterol 24-hydroxylase (CH24H). In these inhibitors, the oxazole nitrogen coordinates directly with the heme iron atom, displacing the water molecule typically present in the active site. This specific interaction creates a potent inhibitory effect critical for neurological applications [2]. Furthermore, the intrinsic dipole moment (~1.5-2.0 Debye) across the O-N axis enhances binding specificity with polarized enzyme pockets, contributing to improved target selectivity [4] [5].
Property | Value/Role | Therapeutic Impact |
---|---|---|
Aromaticity | Moderate resonance energy (~25 kcal/mol) | Metabolic stability |
Dipole Moment | 1.5-2.0 Debye | Enhanced target specificity |
Hydrogen Bonding Capacity | Acceptor (N atom) | Improved binding affinity |
π-Stacking Capability | Electron-rich ring system | Protein surface interactions |
Metabolic Stability | Higher than furan or pyrrole | Improved pharmacokinetic profiles |
Bioisosteric Potential | Phenyl, amide, ester replacements | Toxicity reduction, property optimization |
The cyclobutyl group attached at the C-2 position of the oxazole ring represents a sophisticated structural modification with profound implications for molecular recognition. Compared to bulkier cycloalkyl substituents (cyclohexyl) or planar aromatic systems (phenyl), the cyclobutyl group occupies a distinct middle ground in steric demand and conformational behavior. Its puckered structure introduces controlled three-dimensionality while maintaining a compact footprint (van der Waals volume ~55-60 ų) [1] [3]. This unique spatial configuration enables optimal interactions with deep hydrophobic pockets inaccessible to planar ring systems, potentially enhancing binding specificity. The ring strain inherent to cyclobutane (approximately 26 kcal/mol) induces subtle bond distortions that can translate into enhanced binding energy through enforced ligand conformations complementary to the target protein [1].
Electronic modulation through the cyclobutyl group occurs via hyperconjugation effects, with C-C σ-bonds donating electron density into the electron-deficient oxazole ring. This electron-donating influence (+I effect) subtly modulates the electron distribution across the heterocycle, potentially increasing nucleophilicity at the oxazole nitrogen and influencing hydrogen-bonding capacity. For (2-Cyclobutyl-1,3-oxazol-5-yl)methanol specifically, the hydroxymethyl group at C-5 provides a synthetic handle for further derivatization or a hydrogen-bonding/donor site essential for target engagement. Molecular modeling suggests the cyclobutyl moiety induces approximately 15-20° out-of-plane distortion relative to the oxazole mean plane, creating a distinctive molecular topology that may reduce off-target interactions [1] [3].
Substituent | Ring Strain (kcal/mol) | van der Waals Volume (ų) | Electron Effect | Conformational Flexibility |
---|---|---|---|---|
Cyclopropyl | 27.5 | 40-45 | Strong -I effect | Limited |
Cyclobutyl | 26.0 | 55-60 | Moderate +I | Moderate |
Cyclopentyl | 6.2 | 75-80 | Weak +I | High |
Cyclohexyl | 0.1 | 95-100 | Moderate +I | Very high |
The therapeutic application of oxazole derivatives spans over seven decades, evolving from serendipitous discoveries to structure-based design paradigms. Early developments focused on natural product isolation, exemplified by the discovery of antibacterial oxazoles from marine organisms in the 1970s-1980s. Seminal work included the identification of the telomestatin scaffold containing multiple oxazole units with potent telomerase inhibition properties [4] [6]. The 1990s witnessed the first synthetic oxazole drugs, including the antidepressant Almoxatone and platelet aggregation inhibitor Ditazole, which validated the scaffold's clinical utility. These early agents primarily utilized the oxazole ring as a planar aromatic system without exploiting its three-dimensional potential [4] [7].
The new millennium ushered in sophisticated structure-activity relationship (SAR) studies that systematically explored substitution effects. This period produced Cabotegravir (HIV integrase inhibitor) and Tafamidis (transthyretin stabilizer), both featuring 2,4-disubstituted oxazoles with optimized pharmacokinetic properties. Analysis of these successful therapeutics reveals that C-2 substituents significantly influence target selectivity – aromatic rings favor protein surface interactions, while alkyl groups enhance membrane permeability. Despite these advances, cyclobutyl substitution at C-2 remains underexplored in clinical candidates, creating a significant research gap [7]. The compact, three-dimensional nature of cyclobutyl presents unique opportunities for addressing challenging drug targets with shallow binding sites or requiring precise spatial occupation [1] [3].
Current synthetic methodologies enable efficient construction of 2-cyclobutyloxazoles through routes such as cyclization of N-acyl amino ketones or Pd-catalyzed coupling of cyclobutyliodides with oxazole precursors. However, (2-Cyclobutyl-1,3-oxazol-5-yl)methanol (CAS 1889734-87-5) represents a relatively unexplored chemical entity with promising vectorial diversity. Its hydroxymethyl group facilitates straightforward conversion to esters, ethers, or amines, enabling rapid SAR exploration around the C-5 position. The compound's physicochemical profile (molecular formula C₈H₁₁NO₂, MW 153.18 g/mol) aligns with drug-likeness parameters, featuring moderate lipophilicity (calculated logP ~0.8) and polar surface area (~42 Ų) suitable for CNS penetration or peripheral targets [3]. Rigorous exploration of this scaffold remains warranted, particularly in targeting protein-protein interactions and allosteric enzyme sites where three-dimensionality and controlled hydrophobicity are paramount [1] [3] [5].
Era | Representative Agents | Therapeutic Category | C-2 Substituent Type | Innovation |
---|---|---|---|---|
1980-1990s | Almoxatone, Ditazole | Antidepressant, Antiplatelet | Aromatic | Natural product optimization |
2000-2010s | Oxaprozin, Cabotegravir | Anti-inflammatory, Antiviral | Aryl, Methyl | Structure-based design |
2020s | Inavolisib, Delpazolid | Anticancer, Antibacterial | Heteroaromatic | Kinase targeting, resistance mitigation |
Future | Cyclobutyl derivatives | Underexplored targets | Alkyl (strained) | 3D molecular recognition |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3